molecular formula C26H25N3O5S2 B2834665 1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone CAS No. 850932-45-5

1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone

Cat. No. B2834665
CAS RN: 850932-45-5
M. Wt: 523.62
InChI Key: QLPZNJWFJKWUPI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiophenyl group, a dihydropyrazolyl group, a dimethoxyphenyl group, and a methylindolyl group. These groups are connected by a sulfonylethanone linker. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophenyl group could be introduced via a palladium-catalyzed coupling reaction, while the dihydropyrazolyl group could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The compound would likely exhibit significant conformational flexibility due to the presence of several single bonds connecting the rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thiophenyl group might undergo electrophilic aromatic substitution reactions, while the dihydropyrazolyl group might participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the sulfonylethanone group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

This compound, due to its complex structure featuring a pyrazole core along with dimethoxyphenyl, thiophene, and sulfonylethanone groups, is of interest for its synthesis and structural analysis capabilities. Studies have shown that similar pyrazolyl derivatives can be synthesized through multi-step reactions and characterized by various spectroscopic methods to elucidate their structure, demonstrating their potential in chemical research for the development of novel compounds with significant biological activities (Wang et al., 2015). Furthermore, the synthesis of related compounds provides insight into the potential modification of this compound to enhance its properties or develop new derivatives with specific functions.

Biological Activities

Compounds with a structure similar to the one have demonstrated a range of biological activities. For example, pyrazoline derivatives, known for incorporating dimethoxyphenyl and thiophenyl groups, have been evaluated for their potential as herbicidal and insecticidal agents, suggesting that the compound in focus could be explored for similar applications (Wang et al., 2015). Additionally, other related compounds have shown significant inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrase, indicating potential applications in the treatment of diseases where inhibition of these enzymes is beneficial (Yamali et al., 2020).

Antimicrobial and Antioxidant Properties

Moreover, pyrazole chalcones, structurally related to the compound of interest, have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. These studies highlight the compound's potential in pharmaceutical research, especially for the development of new therapeutic agents with multiple biological effects (Bandgar et al., 2009). Such multifunctional properties make these compounds valuable in the development of medications with broad-spectrum activity.

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its properties for potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-28-15-25(18-7-4-5-8-20(18)28)36(31,32)16-26(30)29-21(14-19(27-29)24-9-6-12-35-24)17-10-11-22(33-2)23(13-17)34-3/h4-13,15,21H,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPZNJWFJKWUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone

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